
Tetrazine-Ph-PEG5-Ph-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazine-Ph-PEG5-Ph-tetrazine is a polyethylene glycol (PEG)-based PROTAC linker. This compound is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins. The compound contains a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrazine-Ph-PEG5-Ph-tetrazine is synthesized through a series of chemical reactions involving the coupling of tetrazine groups with PEG linkers. The synthesis typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and requires careful control of reaction conditions to prevent hydrolysis of reactive intermediates .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and reproducibility of the final product, which is essential for its use in research and development .
Análisis De Reacciones Químicas
Types of Reactions
Tetrazine-Ph-PEG5-Ph-tetrazine primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA). This reaction is highly selective and efficient, making it ideal for bioconjugation and other applications .
Common Reagents and Conditions
The iEDDA reaction typically involves the use of trans-cyclooctene (TCO) as a reactant. The reaction is carried out under mild conditions, often at room temperature, and does not require any catalysts .
Major Products Formed
The major products formed from the iEDDA reaction of this compound are pyridazine derivatives. These products are often used in the synthesis of PROTACs and other bioactive molecules .
Aplicaciones Científicas De Investigación
Tetrazine-Ph-PEG5-Ph-tetrazine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation, which is a promising approach for studying protein function and developing new therapies.
Medicine: Investigated for its potential in drug delivery systems and diagnostic imaging.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mecanismo De Acción
Tetrazine-Ph-PEG5-Ph-tetrazine exerts its effects through the iEDDA reaction, where the tetrazine group reacts with TCO-containing molecules. This reaction forms a stable covalent bond, allowing for the precise modification of target molecules. In the context of PROTACs, this mechanism enables the selective degradation of target proteins by recruiting them to the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Similar Compounds
Tetrazine-PEG5-NHS ester: Another PEG-based PROTAC linker that also undergoes iEDDA reactions.
1,2,4,5-Tetrazine derivatives: These compounds are used in various applications, including electronic devices and luminescent elements.
Uniqueness
Tetrazine-Ph-PEG5-Ph-tetrazine is unique due to its specific structure, which includes two tetrazine groups linked by a PEG chain. This structure provides enhanced solubility and flexibility, making it highly effective for use in PROTAC synthesis and other applications .
Propiedades
Fórmula molecular |
C32H40N10O7 |
|---|---|
Peso molecular |
676.7 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C32H40N10O7/c43-29(33-21-25-1-5-27(6-2-25)31-39-35-23-36-40-31)9-11-45-13-15-47-17-19-49-20-18-48-16-14-46-12-10-30(44)34-22-26-3-7-28(8-4-26)32-41-37-24-38-42-32/h1-8,23-24H,9-22H2,(H,33,43)(H,34,44) |
Clave InChI |
SXHKTOQCADDAHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3)C4=NN=CN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


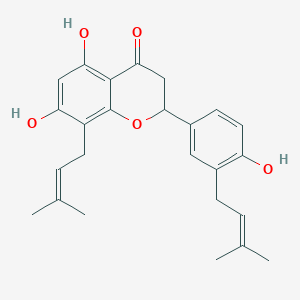

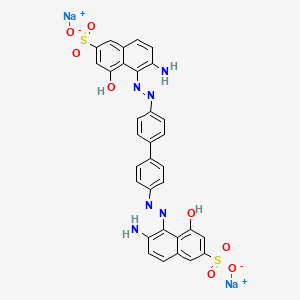
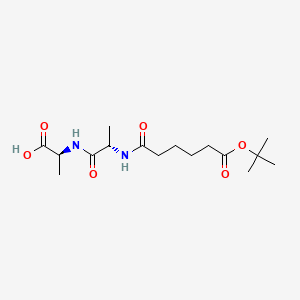
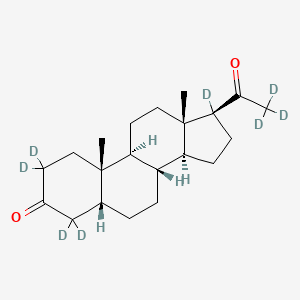
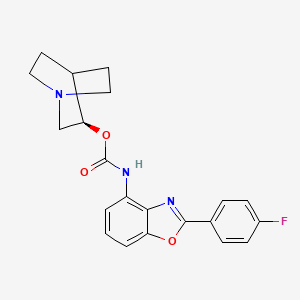
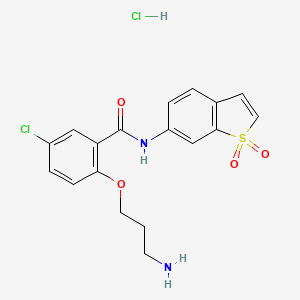
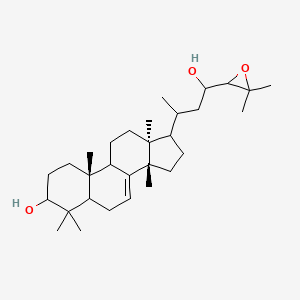

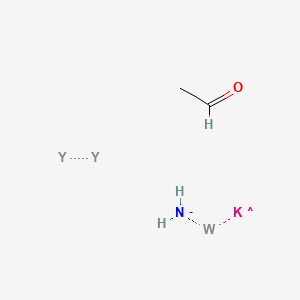

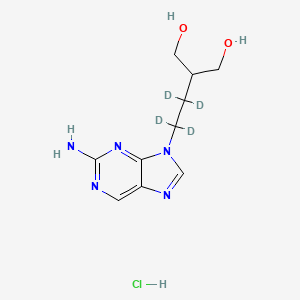

![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)
